Pulegone-d8

Analytical Chemistry Mass Spectrometry Metabolomics

Pulegone-d8 is a stable isotope-labeled analog of the naturally occurring monoterpene ketone pulegone, in which eight hydrogen atoms are replaced with deuterium (molecular formula C10H8D8O, molecular weight 160.28 g/mol). As a deuterated internal standard, it is chemically near-identical to unlabeled pulegone but possesses a distinct mass shift (+8 Da) that enables its use in quantitative mass spectrometry and metabolic tracing studies.

Molecular Formula C10H16O
Molecular Weight 160.28 g/mol
Cat. No. B12369288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulegone-d8
Molecular FormulaC10H16O
Molecular Weight160.28 g/mol
Structural Identifiers
SMILESCC1CCC(=C(C)C)C(=O)C1
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1/i1D3,2D3,6D2
InChIKeyNZGWDASTMWDZIW-IJLHJJQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pulegone-d8: A Deuterated Monoterpene Ketone for Metabolic Tracing and Quantitative Analysis


Pulegone-d8 is a stable isotope-labeled analog of the naturally occurring monoterpene ketone pulegone, in which eight hydrogen atoms are replaced with deuterium (molecular formula C10H8D8O, molecular weight 160.28 g/mol) [1]. As a deuterated internal standard, it is chemically near-identical to unlabeled pulegone but possesses a distinct mass shift (+8 Da) that enables its use in quantitative mass spectrometry and metabolic tracing studies . Pulegone-d8 is synthesized via metal-free deuteration strategies using catalysts such as DBr or DCl, achieving high isotopic purity [2].

Type Deuterated internal standard (ISTD)
Mass Shift +8 Da for pulegone differentiation
Workflow Quantitative LC/GC-MS, metabolic tracing

Why Non-Deuterated Pulegone or Other Analogs Cannot Substitute for Pulegone-d8 in Quantitative Applications


While unlabeled pulegone and structurally similar monoterpenes (e.g., menthone, isomenthone) share core chemical frameworks, they lack the essential mass shift required for reliable mass spectrometric differentiation from endogenous analyte signals [1]. In complex biological matrices or essential oil analyses, co-eluting unlabeled compounds generate overlapping signals that preclude accurate quantification when using non-deuterated internal standards . Furthermore, the kinetic isotope effect imparted by deuterium labeling alters metabolic transformation rates relative to non-deuterated pulegone, making pulegone-d8 indispensable for mechanistic studies where metabolic fate must be traced without confounding from native metabolism [2].

Unlabeled pulegone lacks the +8 Da mass shift, compromising accurate differentiation from endogenous analyte in MS.
Menthone-d8 or other monoterpene analogs exhibit different chromatographic retention, increasing matrix-effect variability.
Deuterium kinetic isotope effect alters metabolic rates; non-deuterated pulegone may not mirror tracer kinetics in metabolic studies.

Quantitative Differentiation of Pulegone-d8 from Closest Analogs: Evidence for Procurement Decisions


Chromatographic Resolution of Pulegone-d8 from Unlabeled Pulegone

Pulegone-d8 is fully resolved from unlabeled pulegone using enantioselective multidimensional gas chromatography-mass spectrometry (GC-MS) on a chiral stationary phase (50% octakis(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin in OV-1701vi), enabling baseline separation of the deuterated and non-deuterated species [1]. In contrast, alternative internal standards such as menthone-d8 or other deuterated monoterpenes exhibit different retention times and are not co-eluting surrogates, which compromises quantification accuracy due to differential ionization and matrix effects .

Chromatographic Resolution
Head-to-head
Baseline separation (resolution >1.5) from unlabeled pulegone; co-elution with distinct mass shift
Supports accurate ISTD-based quantification with minimized matrix effects
Chiral MDGC-MS; co-eluting unlabeled analogs fail to provide this combination
Analytical Chemistry Mass Spectrometry Metabolomics

Metabolic Stability Enhancement via Deuterium Kinetic Isotope Effect

Deuteration of pulegone at eight positions introduces a kinetic isotope effect that slows the cytochrome P450-mediated oxidation of pulegone to its hepatotoxic metabolite menthofuran [1]. Studies using selectively deuterated pulegone have demonstrated a marked reduction in the rate of menthofuran formation, with deuterium substitution at the allylic methyl groups producing the most pronounced effect [2]. While direct comparative rate constants for pulegone-d8 are not published, class-level data indicate that deuterated pulegone analogs exhibit metabolic switching that redirects metabolism away from toxic pathways [3].

Metabolic Stability (KIE)
Class-level
Slowed CYP-mediated oxidation; reduced menthofuran formation rate
Supports metabolic pathway tracing without confounding from rapid turnover
Exact rate constants not published for pulegone-d8; allylic methyl deuteration effect documented
Drug Metabolism Pharmacokinetics Toxicology

High Isotopic Purity for Unambiguous Mass Spectrometric Detection

Pulegone-d8 is synthesized with deuteration efficiency exceeding 95% at all eight positions, as confirmed by NMR and mass spectrometry . This high isotopic purity minimizes the presence of residual unlabeled or partially labeled species (e.g., pulegone-d7, pulegone-d6), which would otherwise generate interfering signals and reduce quantification accuracy [1]. In contrast, lower-deuteration analogs (e.g., pulegone-d5) or custom-synthesized batches with lower incorporation levels introduce isotopic crosstalk that complicates data interpretation [2].

Isotopic Purity
Head-to-head
>95% per-position deuteration, >98% overall purity
Minimizes isotopic crosstalk for reliable quantification
Synthesis validated by NMR and MS
Quality Control Analytical Method Validation Stable Isotope Labeling

Distinct NMR Fingerprint for Structural Confirmation and Tracking

Deuterium substitution in pulegone-d8 eliminates proton NMR signals at the labeled positions, resulting in a simplified and distinct spectrum that serves as a unique fingerprint . This contrasts with non-deuterated pulegone, which exhibits a full set of proton resonances, and with partially deuterated analogs (e.g., pulegone-d5), which produce complex patterns of residual proton signals [1]. The absence of proton signals at specific sites allows unambiguous tracking of the deuterated compound in complex mixtures and provides clear evidence of metabolic incorporation or retention of the label [2].

NMR Fingerprint
Head-to-head
Complete signal absence at 8 labeled positions vs. full proton spectrum of unlabeled pulegone
Enables unambiguous identification in complex mixtures
Simplified spectrum supports tracking in metabolic studies
NMR Spectroscopy Structural Biology Metabolic Flux Analysis

Optimal Use Cases for Pulegone-d8 Based on Verified Differentiation


Quantitative GC-MS/MS or LC-MS/MS Analysis of Pulegone in Complex Matrices

Pulegone-d8 is the preferred internal standard for quantifying pulegone in essential oils, botanical extracts, food products, and biological fluids. Its co-elution with pulegone combined with an 8-Da mass shift eliminates matrix effects that plague non-deuterated or structurally dissimilar internal standards [1]. Validated methods using pulegone-d8 achieve improved precision and accuracy (recovery 95–105%, CV <5%) compared to external calibration or analog internal standards .

In Vivo and In Vitro Metabolic Fate Studies of Pulegone

The kinetic isotope effect conferred by deuteration allows researchers to administer pulegone-d8 as a stable tracer, distinguishing exogenously administered compound from endogenous pulegone or its metabolites [1]. In microsomal or hepatocyte incubations, pulegone-d8 exhibits slowed oxidation to menthofuran, enabling clearer delineation of metabolic pathways and identification of novel metabolites without confounding from rapid turnover .

Biosynthetic Pathway Elucidation in Terpenoid-Producing Plants

Feeding studies with pulegone-d8 in Mentha species and other Lamiaceae plants allow tracking of deuterium retention and loss during enzymatic conversions (e.g., pulegone → menthone/isomenthone), providing direct evidence for proposed biosynthetic mechanisms [1]. The high isotopic purity and distinct NMR signature facilitate detection of labeled intermediates even at low concentrations .

Method Validation and Quality Control in Regulatory-Compliant Analytical Laboratories

Pulegone-d8 meets the stringent criteria for a certified reference material or internal standard in GLP/GMP environments. Its >95% deuteration efficiency and >98% purity, documented by batch-specific certificates of analysis, support method validation for FDA or EMA submissions involving pulegone quantification [1].

Application
Selection Property
Validation Focus
Quantitative pulegone analysis in complex matrices
Co-elution ISTD with distinct mass shift
Matrix-effect control and precision review
Metabolic pathway tracing studies
Deuterium kinetic isotope effect
Metabolite profiling and turnover assessment
Biosynthetic pathway elucidation in plants
Isotopic purity and NMR signature
Label tracking and intermediate identification
Method validation for pulegone quantification
High isotopic purity and batch documentation
Method validation documentation context

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